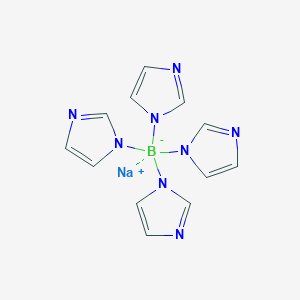

Sodium tetrakis(1-imidazolyl)borate

描述

Coniferaldehyde, also known as 4-hydroxy-3-methoxycinnamaldehyde, is an organic compound with the formula HO(CH₃O)C₆H₃CH=CHCHO. It is a derivative of cinnamaldehyde, featuring 4-hydroxy and 3-methoxy substituents. This compound is a major precursor to lignin, a complex polymer found in the cell walls of plants .

准备方法

Synthetic Routes and Reaction Conditions: Coniferaldehyde can be synthesized from coniferyl alcohol through oxidation. One common method involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) in dichloromethane. Another method includes the use of manganese dioxide (MnO₂) in an organic solvent .

Industrial Production Methods: Industrial production of coniferaldehyde typically involves the extraction from lignin-rich plant materials. The process includes the isolation of lignin followed by its depolymerization to release coniferaldehyde. Advanced techniques such as thioacidolysis and pyrolysis-GC/MS are employed to quantify and analyze the coniferaldehyde residues .

Types of Reactions:

Oxidation: Coniferaldehyde can be oxidized to form ferulic acid using oxidizing agents like potassium permanganate.

Reduction: It can be reduced to coniferyl alcohol using reducing agents such as sodium borohydride.

Substitution: Coniferaldehyde can undergo nucleophilic substitution reactions, particularly at the aldehyde group.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, pyridinium chlorochromate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Dichloromethane, ethanol, methanol.

Major Products:

Oxidation: Ferulic acid.

Reduction: Coniferyl alcohol.

Substitution: Various substituted cinnamaldehyde derivatives.

科学研究应用

Electrochemical Applications

1.1 Supporting Electrolytes in Capacitors

NaBIm₄ has been studied as a supporting electrolyte in electrochemical double-layer capacitors (EDLCs). Its stability under thermal load and moisture makes it a promising alternative to conventional conducting salts. Research indicates that NaBIm₄ exhibits good conductivity and resistance to cathodic reduction, although it shows limitations at higher positive potentials. This stability is crucial for the performance of EDLCs, which require reliable electrolytes for efficient charge storage and release .

1.2 Ionic Conductivity Studies

In studies focused on ionic conductivity, NaBIm₄ demonstrated favorable properties compared to other salts. The compound's ability to maintain conductivity under varying conditions is essential for applications in energy storage devices, where consistent performance is required over time .

Optoelectronic Applications

2.1 Electron Injection Layers in Organic Light Emitting Diodes (OLEDs)

NaBIm₄ has been utilized as an electron injection layer (EIL) in polymer light-emitting diodes (PLEDs). The zwitterionic nature of NaBIm₄ allows it to effectively reduce the electron injection barrier, enhancing device efficiency. Its incorporation into PLEDs has led to luminance efficiencies comparable to those using traditional materials like barium cathodes. The ability to deposit NaBIm₄ from solution simplifies fabrication processes, making it an attractive option for flexible electronics .

2.2 Role in Organic Photovoltaics

In organic photovoltaic devices, NaBIm₄ plays a role in improving charge generation efficiencies and mobilities of charge carriers. Its molecular design allows for tailored properties that enhance the overall performance of these devices, contributing to the development of more efficient solar energy solutions .

Synthesis of Zwitterionic Molecules

NaBIm₄ is also significant in the synthesis of various zwitterionic compounds. These compounds have applications in drug delivery systems and biocompatible materials due to their unique charge properties that facilitate interaction with biological systems. The synthesis typically involves alkylating reagents that react with NaBIm₄ to create zwitterionic derivatives .

Case Studies and Research Findings

作用机制

Coniferaldehyde exerts its effects through various molecular pathways:

Antioxidant Activity: It activates the Nrf2/HO-1 pathway, which enhances the cellular antioxidant defense mechanism.

Anti-inflammatory Activity: Coniferaldehyde inhibits the PKCα/β II/Nrf-2/HO-1 dependent pathway, reducing inflammation in macrophage cells.

相似化合物的比较

Cinnamaldehyde: The parent compound of coniferaldehyde, lacking the 4-hydroxy and 3-methoxy substituents.

Sinapaldehyde: Similar to coniferaldehyde but with additional methoxy groups.

Ferulaldehyde: Another derivative of cinnamaldehyde with different substituents.

Uniqueness: Coniferaldehyde is unique due to its specific substituents (4-hydroxy and 3-methoxy groups), which confer distinct chemical properties and reactivity. Its role as a major precursor to lignin also sets it apart from other similar compounds .

生物活性

Sodium tetrakis(1-imidazolyl)borate (NaBIm4) is a boron-containing compound that has gained attention for its unique properties and potential applications in various biological and chemical fields. This article explores the biological activity of NaBIm4, including its synthesis, mechanisms of action, and applications in analytical chemistry and medicine, supported by case studies and research findings.

This compound is a zwitterionic compound characterized by its borate core surrounded by four imidazolyl groups. Its molecular formula is , with a molecular weight of approximately 302.08 g/mol. The synthesis typically involves the reaction of boron compounds with imidazole derivatives, leading to the formation of zwitterionic structures that exhibit interesting electrochemical properties.

NaBIm4 exhibits several biological activities that are primarily linked to its role as an ion exchanger and its interaction with metal ions. Notably, it has been used in the development of optodes for the detection of heavy metals like silver ions (Ag+). The mechanism involves ion-exchange processes where NaBIm4 interacts with Ag+, forming stable complexes that can be detected optically.

Case Studies

-

Detection of Silver Ions :

A study demonstrated the use of a PVC membrane optode incorporating NaBIm4 for the pico-molar determination of silver ions in pharmaceutical formulations. The optode showed high selectivity for Ag+ over other interfering ions, with a detection limit as low as M. This application is particularly significant given the toxic effects of silver ions at higher concentrations, which include skin pigmentation and organ damage . -

Synthesis of Zwitterionic Molecules :

Research has shown that NaBIm4 can be utilized in synthesizing zwitterionic molecules through reactions with various alkyl halides. These compounds have potential applications in drug delivery systems due to their biocompatibility and ability to interact with biological membranes . -

Polymer Complex Formation :

NaBIm4 has been employed in creating poly(imidazolyl)borate organotin(IV) complexes, which exhibit unique polymeric chain structures. These complexes may have applications in materials science, particularly in developing new types of sensors or drug delivery vehicles .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂BN₈Na |

| Molecular Weight | 302.08 g/mol |

| Appearance | White solid |

| Solubility | Soluble in water |

| Assay | ≥ 97% purity |

Table 2: Selectivity Coefficients for Silver Ion Detection

| Interfering Ion | Logarithm of Selectivity Coefficient |

|---|---|

| Cu²⁺ | -4.3 |

| Ni²⁺ | -5.6 |

| Cd²⁺ | -5.0 |

属性

IUPAC Name |

sodium;tetra(imidazol-1-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BN8.Na/c1-5-18(9-14-1)13(19-6-2-15-10-19,20-7-3-16-11-20)21-8-4-17-12-21;/h1-12H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRFSDYWKKOQMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C=CN=C1)(N2C=CN=C2)(N3C=CN=C3)N4C=CN=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BN8Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635570 | |

| Record name | Sodium tetra(1H-imidazol-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68146-65-6 | |

| Record name | Sodium tetra(1H-imidazol-1-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium tetrakis(1-imidazolyl)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the alkyl chain length of sodium tetrakis(1-imidazolyl)borate derivatives affect their performance in PLEDs?

A1: Research indicates that increasing the alkyl chain length of this compound derivatives significantly improves their effectiveness as electron injection layers in PLEDs []. This enhancement is primarily attributed to a reduction in the energy barrier for electron injection from the cathode into the emissive layer. Specifically, the longer alkyl chain in compounds like C(16)-BIm(4) facilitates better adhesion to the underlying polymer layer (MEH-PPV in this case) and promotes planarization of the layer adjacent to the electrodes []. This planarization improves electrical contact, leading to enhanced device performance.

Q2: What unique property of this compound derivatives makes them suitable for electron injection layers in PLEDs?

A2: The zwitterionic nature of this compound derivatives plays a crucial role in their suitability for electron injection applications []. When deposited between the emissive polymer layer and the metal cathode, these compounds spontaneously organize into a dipole layer at the interface []. This dipole layer effectively shifts the vacuum level, facilitating more efficient electron injection by reducing the work function difference between the cathode and the emissive layer. This results in improved electroluminescence efficiency of the PLED device.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。